molecular formula C24H29N7O B3225861 [4-(4-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone CAS No. 1251560-56-1

[4-(4-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone

Cat. No. B3225861
CAS RN: 1251560-56-1
M. Wt: 431.5
InChI Key: CSQMXFHPSXAHAG-UHFFFAOYSA-N
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Description

[4-(4-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone is a useful research compound. Its molecular formula is C24H29N7O and its molecular weight is 431.5. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine, thereby increasing acetylcholine levels in the synaptic cleft . This interaction is crucial for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease.

Cellular Effects

The effects of 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the PI3K/Akt signaling pathway, which plays a vital role in cell survival and proliferation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cellular metabolism and overall cell health.

Molecular Mechanism

The molecular mechanism of 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to acetylcholinesterase results in competitive inhibition, thereby preventing the breakdown of acetylcholine . This mechanism is essential for its potential use in treating conditions associated with acetylcholine deficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different effects on cells, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory retention in rodents. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. Therefore, determining the optimal dosage is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, a transporter protein that plays a role in drug efflux and distribution . This interaction affects its localization and accumulation in various tissues, influencing its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and energy production . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

[4-(4-methylphenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-19-5-7-20(8-6-19)28-11-13-30(14-12-28)24(32)21-16-31(18-27-21)23-15-22(25-17-26-23)29-9-3-2-4-10-29/h5-8,15-18H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQMXFHPSXAHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
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[4-(4-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
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[4-(4-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
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[4-(4-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
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[4-(4-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
Reactant of Route 6
[4-(4-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone

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